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Compound of Interest

Compound Name: GCN2iB acetate

CAS No.: 2183470-13-3

Cat. No.: B607611 Get Quote

Executive Summary
GCN2iB acetate (CAS: 2183470-12-2) represents a high-precision, ATP-competitive inhibitor

of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase central to the cellular

Integrated Stress Response (ISR). With a biochemical IC50 of 2.4 nM, GCN2iB is among the

most potent and selective tools available for interrogating amino acid homeostasis in oncology.

This guide details the physicochemical properties, bimodal mechanism of action (including

paradoxical activation), and validated protocols for utilizing GCN2iB acetate in preclinical drug

development. It specifically addresses the compound's utility in sensitizing auxotrophic tumors

(e.g., Acute Lymphoblastic Leukemia) to asparaginase therapy by blocking the ATF4-mediated

upregulation of Asparagine Synthetase (ASNS).

Target Background: The GCN2-ISR Axis
GCN2 serves as the primary metabolic sensor for amino acid deprivation. Under homeostatic

conditions, GCN2 remains inactive. Upon nutrient scarcity, uncharged tRNAs bind to the

histidyl-tRNA synthetase (HisRS)-like domain of GCN2, triggering autophosphorylation

(Thr899) and dimerization.

Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2
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) at Ser51.[1] This event inhibits global protein synthesis while selectively translating mRNAs
with upstream open reading frames (uORFs), most notably ATF4.[2][3] ATF4 drives the
expression of survival genes, including ASNS (Asparagine Synthetase) and CHOP (pro-
apoptotic factor), determining cell fate.

Diagram 1: The GCN2 Signaling Pathway & Inhibition
Logic[4]
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Caption: GCN2 senses uncharged tRNA, triggering the ISR.[2][3][4][5][6][7] GCN2iB blocks this

kinase activity, preventing ASNS upregulation and forcing apoptosis in nutrient-deprived cells.

[1]

Compound Profile: GCN2iB Acetate[8]
Physicochemical Properties

Chemical Name: GCN2iB (often supplied as the acetate salt for enhanced solubility).

CAS Number: 2183470-12-2.[8]

Molecular Weight: ~451.83 g/mol (Free base).

Solubility: Soluble in DMSO (up to 50 mM). For in vivo use, formulation in 10% DMSO + 40%

PEG300 + 5% Tween 80 + 45% Saline is recommended.

Binding Mechanism
GCN2iB functions as a Type I / Type 1.5 ATP-competitive inhibitor.

Primary Action: It occupies the ATP-binding pocket of the kinase domain, physically

preventing ATP hydrolysis and subsequent substrate phosphorylation.

Conformation: It binds to the active conformation (DFG-in) but induces specific steric clashes

that prevent the

C-helix from adopting the fully active orientation in some contexts.

Selectivity Profile
In a broad kinome screen of 468 kinases at 1

M concentration:

GCN2: >99.5% Inhibition.[8]

Off-Targets: Only three kinases (MAP2K5, STK10, ZAK) showed >95% inhibition, but with

significantly lower potency (higher IC50) than GCN2.
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PERK Selectivity: >1000-fold selective against PERK (another eIF2

kinase), ensuring specific modulation of the amino acid sensing arm of the ISR.

Critical Insight: The "Paradoxical Activation"
Phenomenon
Warning for Experimental Design: Recent structural and cellular studies have revealed that

GCN2iB, like other ATP-competitive inhibitors (e.g., neratinib), can induce paradoxical

activation of GCN2 at sub-saturating concentrations.

Mechanism: Binding of the inhibitor to one protomer of the GCN2 dimer can stabilize the

dimer interface, allosterically promoting the activation of the other protomer if the inhibitor

concentration is insufficient to saturate both sites.

Result: A "bell-shaped" dose-response curve.

Low Dose (<10 nM): May increase p-eIF2

and ATF4 levels.

High Dose (>100 nM): Complete inhibition of kinase activity and downstream signaling.

Implication: When designing dose-response experiments, ensure the concentration range is

wide enough (e.g., 0.1 nM to 10

M) to capture the transition from paradoxical activation to full inhibition.

Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™)
Purpose: To determine biochemical potency (IC50).

Reagents:

Recombinant Human GCN2 (catalytic domain).

Substrate: GFP-eIF2
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(physiological substrate).[9]

LanthaScreen Tb-anti-p-eIF2

(pSer52) Antibody.[9]

ATP (at

, approx. 100-200

M).

Workflow:

Preparation: Dilute GCN2iB acetate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2,

1 mM EGTA, 0.01% Brij-35). Prepare 3-fold serial dilutions.

Incubation: Incubate GCN2 enzyme (1-5 nM final) with inhibitor dilutions for 60 minutes at

room temperature. Note: Pre-incubation is critical for accurate IC50 determination of Type

1.5 inhibitors.

Reaction: Add ATP and GFP-eIF2

substrate.[9] Incubate for 60 minutes.

Detection: Add Tb-labeled antibody and EDTA (to stop reaction).

Read: Measure TR-FRET (Ex: 340 nm, Em: 495/520 nm) on a compatible plate reader.

Analysis: Plot Emission Ratio (520/495) vs. log[Inhibitor]. Fit to a sigmoidal dose-response

equation.

Cellular Mechanistic Assay (Western Blot)
Purpose: To validate target engagement and pathway inhibition in cells.

Cell Line: CCRF-CEM (ALL) or HepG2. Stressor: Asparaginase (ASNase) or Histidinol

(simulates amino acid starvation).

Step-by-Step:
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Seeding: Plate cells at

cells/mL in complete media.

Pre-treatment: Treat cells with GCN2iB acetate (range: 10 nM – 1

M) for 1 hour.

Control: DMSO vehicle.[3][9]

Stress Induction: Add Asparaginase (0.1 – 1 U/mL) or Histidinol (2 mM). Incubate for 4-6

hours.

Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors.

Immunoblotting:

Primary Targets: p-GCN2 (Thr899), p-eIF2

(Ser51), ATF4, ASNS.

Loading Control: Total eIF2

or

-Actin.

Expected Result:

Stress alone

High p-GCN2, High p-eIF2

, High ATF4/ASNS.

Stress + GCN2iB (High Dose)

Low p-eIF2

, Low ATF4/ASNS.
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Note: Total GCN2 levels should remain constant.

Diagram 2: Experimental Workflow & Data Interpretation
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Caption: Workflow for validating GCN2iB activity. Note the biphasic response potential at low

vs. high concentrations.[1][5][6][7]

Therapeutic Implications
Oncology: Synthetic Lethality in ALL
Acute Lymphoblastic Leukemia (ALL) cells are often auxotrophic for asparagine due to low

basal ASNS expression. Standard therapy involves Asparaginase (ASNase) to deplete serum

asparagine.

Resistance Mechanism: Tumors upregulate ASNS via the GCN2-ATF4 pathway to

synthesize their own asparagine.

GCN2iB Strategy: By inhibiting GCN2, the upregulation of ASNS is blocked.[9][10] The tumor

cannot adapt to the asparagine-depleted environment, leading to metabolic collapse and

apoptosis.

Solid Tumors & Immunotherapy
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In solid tumors, the hypoxic and nutrient-poor microenvironment constitutively activates GCN2,

promoting survival and dormancy. GCN2iB can:

Break tumor dormancy/resistance.

Enhance the efficacy of metabolic inhibitors.

Potentially modulate the immune microenvironment (GCN2 activity in T-cells can dampen

immune response; inhibition may reinvigorate effector T-cells).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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